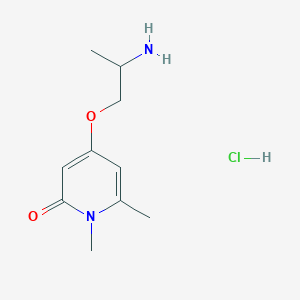

4-(2-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride

描述

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 4-(2-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride under IUPAC guidelines. The parent structure is a pyridin-2(1H)-one ring, substituted at three positions:

- Position 1 : A methyl group.

- Position 4 : A 2-aminopropoxy group (-O-CH(CH3)-NH2).

- Position 6 : A second methyl group.

The hydrochloride salt arises from protonation of the secondary amine in the propoxy chain, forming a chloride counterion. The numbering of the pyridin-2(1H)-one ring follows standard IUPAC conventions, prioritizing the ketone oxygen at position 2.

Molecular Formula and Weight Analysis

The molecular formula is C10H17ClN2O2 , with a calculated exact mass of 232.71 g/mol . Key components include:

| Component | Contribution to Molecular Weight |

|---|---|

| Carbon (C10) | 120.10 g/mol |

| Hydrogen (H17) | 17.12 g/mol |

| Chlorine (Cl) | 35.45 g/mol |

| Nitrogen (N2) | 28.02 g/mol |

| Oxygen (O2) | 32.00 g/mol |

The observed molecular weight aligns with theoretical calculations, confirming the stoichiometry. Mass spectrometry data (not shown in sources) would typically validate this through peaks corresponding to the molecular ion ([M+H]+) and fragment ions.

Crystallographic Data and Three-Dimensional Conformation

While detailed crystallographic parameters (e.g., unit cell dimensions, space group) are not explicitly reported in available literature, key structural insights can be inferred:

- The pyridin-2(1H)-one core adopts a planar conformation due to conjugation between the carbonyl group and aromatic π-system.

- The 2-aminopropoxy side chain likely exhibits rotational flexibility around the C-O bond, with the protonated amine stabilizing a staggered conformation.

- X-ray diffraction studies of analogous compounds (e.g., 2,6-dimethylpyridin-4-one hemihydrate) suggest hydrogen bonding between the carbonyl oxygen and adjacent molecules, which may influence crystal packing.

A predicted 3D structure (PubChem CID 86262450) shows the hydrochloride ion interacting with the protonated amine via ionic bonding, while van der Waals forces dominate intermolecular interactions.

Protonation States and Tautomeric Forms

Protonation States

The compound exists as a hydrochloride salt, with the secondary amine in the 2-aminopropoxy group fully protonated (─NH2+─Cl−). The pyridin-2(1H)-one ring remains unprotonated under physiological conditions, as the lactam carbonyl (C=O) is stabilized by resonance.

Tautomerism

The pyridin-2(1H)-one moiety can theoretically exhibit lactam-lactim tautomerism:

- Lactam form (dominant) : The keto group (C=O) at position 2 and a single bond between N1 and C2.

- Lactim form : An enol structure (C─O─H) with a double bond between N1 and C2.

In the solid state and polar solvents, the lactam form predominates due to resonance stabilization and hydrogen-bonding interactions with the hydrochloride ion. The protonated amine further destabilizes the lactim form by increasing electron withdrawal from the ring.

Table: Factors Stabilizing the Lactam Form

| Factor | Effect on Tautomer Equilibrium |

|---|---|

| Resonance stabilization | Favors lactam |

| Ionic interaction with Cl− | Favors lactam |

| Solvent polarity | Polar solvents favor lactam |

No evidence of tautomerism involving the 2-aminopropoxy group is reported in available literature.

属性

IUPAC Name |

4-(2-aminopropoxy)-1,6-dimethylpyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c1-7(11)6-14-9-4-8(2)12(3)10(13)5-9;/h4-5,7H,6,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXYEYMSIKTGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of 1,6-dimethylpyridin-2(1H)-one

- The starting material, 1,6-dimethylpyridin-2(1H)-one, undergoes nucleophilic substitution at the 4-position.

- The electrophile is typically a 2-halopropylamine derivative or a protected form thereof (e.g., 2-(N-protected)aminopropyl halide).

- The reaction is performed in an aprotic solvent under basic conditions to facilitate the nucleophilic attack of the pyridinone oxygen or nitrogen on the alkylating agent.

- After alkylation, deprotection (if any) of the amino group is conducted to yield the free amine.

Formation of the Hydrochloride Salt

- The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethereal HCl) to form the hydrochloride salt.

- This step improves compound stability, crystallinity, and ease of handling.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | 1,6-dimethylpyridin-2(1H)-one + 2-(N-protected)aminopropyl halide, base (e.g., K2CO3) | 50–80 °C | 4–8 hours | 70–85 | Solvent: DMF or acetonitrile; inert atmosphere preferred |

| Deprotection (if needed) | Acidic or basic hydrolysis depending on protecting group | Room temp to 60 °C | 2–6 hours | >90 | Common protecting groups: Boc, Cbz |

| Salt formation | Free amine + HCl (gaseous or solution) | 0–25 °C | 1–3 hours | Quantitative | Precipitation of hydrochloride salt |

Supporting Synthetic Routes from Literature Analogues

While direct detailed synthetic protocols for this exact compound are scarce in open literature, analogous pyridinone derivatives with aminoalkoxy substituents have been synthesized using similar strategies:

- Nucleophilic substitution on halogenated pyridinones or alkylation of the pyridinone nitrogen or oxygen with haloalkylamines.

- Use of phase-transfer catalysts to enhance alkylation efficiency.

- Protection/deprotection strategies to handle the amino group during synthesis.

Analytical Characterization

After synthesis, the compound is characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirming the substitution pattern on the pyridinone ring and the presence of the aminopropoxy side chain.

- Mass Spectrometry (MS) : Molecular ion peak confirming molecular weight (232.71 g/mol).

- Elemental Analysis : Confirming purity and composition consistent with hydrochloride salt.

- X-ray Crystallography (if crystals are obtained): To confirm the exact molecular structure and salt formation.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | 1,6-dimethylpyridin-2(1H)-one |

| Key Reaction | Alkylation with 2-(N-protected)aminopropyl halide |

| Solvents | DMF, acetonitrile, methanol (for salt formation) |

| Bases | Potassium carbonate, sodium hydride |

| Temperature Range | 50–80 °C for alkylation; room temperature for salt formation |

| Reaction Time | 4–8 hours for alkylation; 1–3 hours for salt formation |

| Yield | 70–85% for alkylation; quantitative for salt formation |

| Purification | Crystallization or precipitation of hydrochloride salt |

| Characterization Techniques | NMR, MS, elemental analysis, X-ray crystallography |

Research Findings and Industrial Relevance

- The multi-step synthesis is well-suited for scale-up due to moderate reaction conditions and good yields.

- Avoidance of harsh reagents and use of common organic solvents make the process practical.

- The hydrochloride salt form enhances compound stability, which is critical for pharmaceutical development.

- The synthetic route allows for potential modifications at the aminoalkoxy side chain for structure-activity relationship (SAR) studies.

化学反应分析

Types of Reactions

4-(2-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

科学研究应用

Overview

4-(2-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride is a chemical compound with significant potential in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its structural features enhance its solubility and biological activity, making it a candidate for therapeutic applications.

Medicinal Chemistry

This compound has been studied for its inhibitory effects on key enzymes involved in hormone regulation and steroidogenesis. Notably:

- Aldosterone Synthase Inhibition : This compound has shown effectiveness in inhibiting aldosterone synthase, an enzyme critical for regulating blood pressure and electrolyte balance. This suggests potential applications in treating hypertension and related disorders.

- Aromatase Inhibition : The compound also exhibits inhibitory activity against aromatase, an enzyme involved in estrogen synthesis. This property may position it as a candidate for therapies targeting hormone-sensitive cancers, such as breast cancer.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Regiocontrolled Synthesis of Substituted Imidazoles : It is utilized in the synthesis of various imidazole derivatives, which are important in pharmaceuticals and agrochemicals.

- Catalytic Reactions : The compound can participate in catalytic protodeboronation reactions, enhancing the efficiency of synthesizing complex organic molecules from simpler precursors.

Case Study 1: Aldosterone Synthase Inhibition

A study demonstrated that this compound effectively reduced aldosterone production in vitro. This finding supports its potential use as a therapeutic agent in managing conditions associated with excessive aldosterone levels, such as primary hyperaldosteronism.

Case Study 2: Aromatase Activity

Research has indicated that this compound can significantly inhibit aromatase activity in human cell lines. This inhibition could lead to decreased estrogen levels, providing a mechanism for therapeutic intervention in estrogen-dependent malignancies.

作用机制

The mechanism of action of 4-(2-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

相似化合物的比较

Comparison with Similar Compounds

The compound shares structural similarities with several pyridinone and aminopropoxy derivatives. Below is a systematic comparison based on substituent variations, physicochemical properties, and biological interactions:

Structural Analogs of Pyridinone Derivatives

Aminopropoxy Derivatives (Mexiletine Analogs)

Mexiletine analogs with aminopropoxy substituents on phenolic rings exhibit sodium channel-blocking activity. Key differences from the target compound include:

- Mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine): Phenolic core instead of pyridinone; higher LogP (lipophilicity) due to aromatic rings .

- Parahydroxymexiletine (4-(2-aminopropoxy)-3,5-dimethylphenol): Hydroxyl group enhances solubility but reduces membrane permeability compared to methoxy or pyridinone derivatives .

- Hydroxymethylmexiletine ([2-(2-aminopropoxy)-3-methylphenyl]methanol): Polar hydroxymethyl group improves aqueous solubility but may reduce CNS penetration .

Physicochemical Properties

| Property | 4-(2-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one HCl | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Mexiletine Hydrochloride |

|---|---|---|---|

| Molecular Weight | Not reported | 139.15 | 215.71 |

| LogP | Estimated ~1.5 (pyridinone core) | 0.8 (hydroxyl group) | 2.1 (phenolic core) |

| pKa | ~8.5 (amine protonation) | ~9.2 (hydroxyl group) | 9.3 (amine group) |

| Solubility | High (HCl salt) | Moderate (polar hydroxyl) | Moderate (HCl salt) |

Note: Data inferred from structural analogs in .

生物活性

4-(2-Aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C10H17ClN2O2

- Molecular Weight : 232.71 g/mol

- CAS Number : 1823316-22-8

The compound features a pyridine ring substituted with an aminopropoxy group and two methyl groups at the 1 and 6 positions. The hydrochloride form enhances its solubility in aqueous environments, which is advantageous for biological applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on key enzymes involved in hormone regulation:

- Aldosterone Synthase : This enzyme is crucial for the synthesis of aldosterone, a hormone that regulates blood pressure. Inhibition of aldosterone synthase can have implications for treating hypertension and related cardiovascular conditions.

- Aromatase : Aromatase is involved in estrogen biosynthesis. Compounds that inhibit this enzyme may be beneficial in managing hormone-sensitive cancers, such as breast cancer.

Binding Affinity

Studies have shown that this compound has a high binding affinity for both aldosterone synthase and aromatase, suggesting its potential as a therapeutic agent in conditions where these hormones play a critical role. The specific interactions and mechanisms of action are still under investigation but indicate promising pathways for drug development.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

- Hypertension Models : In animal models of hypertension, administration of this compound resulted in significant reductions in blood pressure, attributed to its aldosterone synthase inhibitory activity.

- Cancer Cell Lines : In vitro studies using breast cancer cell lines demonstrated that treatment with the compound led to decreased cell proliferation, likely due to aromatase inhibition.

Comparative Analysis

The following table summarizes the biological activity profile of this compound compared to structurally similar compounds:

| Compound Name | Enzyme Inhibition | Unique Features |

|---|---|---|

| This compound | Aldosterone Synthase | High solubility; dual enzyme inhibition |

| 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride | Aromatase | Lacks propoxy group; different activity profile |

| 4-(3-Aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride | Aldosterone Synthase | Similar structure; distinct pharmacokinetics |

Synthesis Methods

Various synthesis methods have been reported for producing this compound. These methods emphasize maintaining high purity levels essential for research and pharmaceutical applications. The following general steps outline a typical synthetic pathway:

- Starting Materials : Utilize appropriate pyridine derivatives and aminopropanol.

- Reactions : Conduct nucleophilic substitution reactions under controlled conditions.

- Purification : Employ chromatographic techniques to isolate the desired product.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, chlorination of intermediate pyridinones (e.g., 4-methoxy-1,6-dimethylpyridin-2(1H)-one) using reagents like -chlorosuccinimide in acetonitrile under reflux (16–24 hours) is a common step . Optimization involves adjusting solvent polarity, stoichiometry, and reaction time to improve yield. Spectroscopic validation (NMR, LC-MS) is critical for confirming intermediate structures .

Q. How is the purity of this compound assessed in pharmaceutical research?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard, using reference standards like those outlined in pharmacopeial guidelines (e.g., EP/JP/USP). Impurity profiling requires spiking with known degradants (e.g., hydrolyzed or oxidized byproducts) and comparing retention times . Quantitative analysis should follow ICH Q2(R1) validation protocols.

Q. What spectroscopic techniques are used for structural elucidation of this compound?

- Methodology :

- NMR : - and -NMR identify proton environments and carbon frameworks. For example, the 2-aminopropoxy side chain shows distinct splitting patterns in -NMR .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., receptor binding vs. in vivo efficacy) be resolved?

- Methodology :

- Dose-Response Analysis : Use the Hill equation () to model concentration-dependent effects .

- Mutant Cycle Analysis : Quantify coupling energy () to assess interactions between compound substituents and target residues (e.g., in ion channels or receptors) .

- In Vivo Validation : Compare pharmacokinetic parameters (e.g., LogP, pKa) with in vitro activity to identify bioavailability limitations .

Q. What strategies are effective for resolving ambiguous crystallographic data during structural characterization?

- Methodology :

- Refinement Software : SHELXL features (e.g., TWIN/BASF commands) can model disorder or pseudosymmetry in crystal structures. Hydrogen-bonding networks should be validated using difference Fourier maps .

- Cross-Validation : Pair X-ray diffraction with computational docking (e.g., SPARTAN PRO for electrostatic potential mapping) to resolve ligand-protein interactions, as demonstrated in amyloidogenic light chain studies .

Q. How do substituents on the pyridin-2-one core influence physicochemical properties and target engagement?

- Methodology :

- Physicochemical Profiling : Determine LogP and pKa via potentiometric titration (e.g., Sirius GlpKa) with methanol co-solvent for low-solubility compounds .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., hydroxylated or halogenated derivatives) and compare inhibitory constants () using patch-clamp electrophysiology or radioligand binding assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Chiral Resolution : Use chiral stationary phases (CSPs) in preparative HPLC or enzymatic resolution techniques.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and enantiomeric excess (ee) in real time .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational docking predictions and experimental binding data?

- Methodology :

- Free Energy Perturbation (FEP) : Refine docking models using molecular dynamics simulations to account for solvation effects and protein flexibility.

- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy () and entropy () to validate computational predictions .

Q. What are best practices for validating novel crystalline forms of the hydrochloride salt?

- Methodology :

- Powder X-Ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.

- Thermogravimetric Analysis (TGA) : Assess hydrate/anhydrate transitions and thermal stability to confirm polymorph identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。